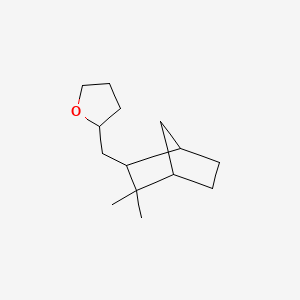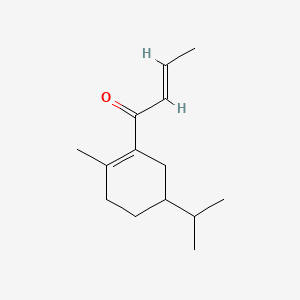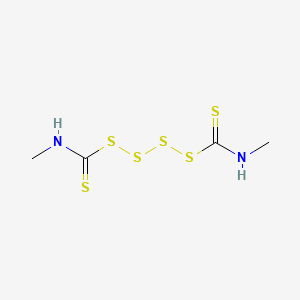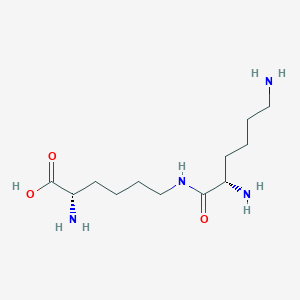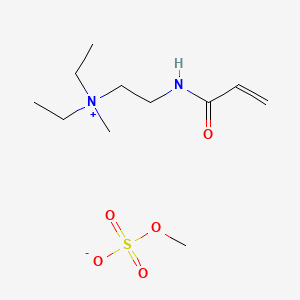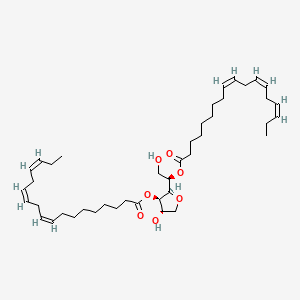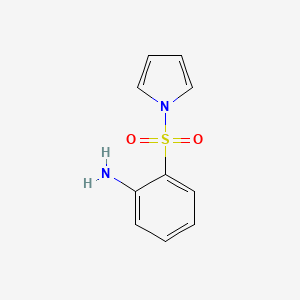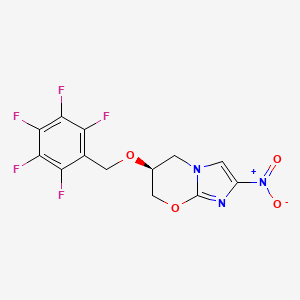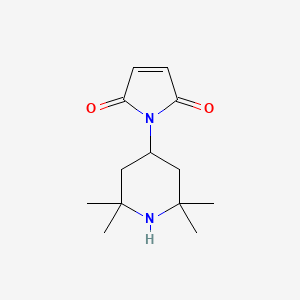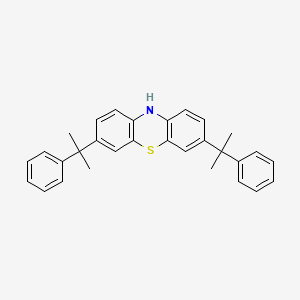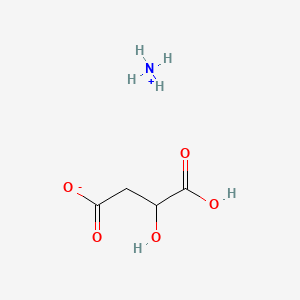
Ammonium hydrogen malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium hydrogen malate is an organic compound that consists of ammonium ions and hydrogen malate ions. It is a derivative of malic acid, which is a naturally occurring substance found in many fruits. The compound is known for its role in various biochemical processes and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium hydrogen malate can be synthesized by reacting malic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution at room temperature. The process involves the neutralization of malic acid by ammonium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled addition of ammonium hydroxide to a solution of malic acid. The reaction is monitored to ensure the correct stoichiometry and purity of the final product. The solution is then evaporated to obtain crystalline this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium hydrogen malate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetate and other intermediates.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetate and other intermediates.
Reduction: Succinate.
Substitution: Metal malates.
Aplicaciones Científicas De Investigación
Ammonium hydrogen malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies, particularly in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as a buffer in biological assays.
Industry: It is used in the food industry as a flavoring agent and acidity regulator.
Mecanismo De Acción
The mechanism of action of ammonium hydrogen malate involves its participation in biochemical pathways, particularly the citric acid cycle. It acts as an intermediate in the conversion of carbohydrates into energy. The compound interacts with enzymes and other molecules to facilitate the production of adenosine triphosphate (ATP), which is the primary energy currency of cells.
Comparación Con Compuestos Similares
- Ammonium malate
- Potassium hydrogen malate
- Sodium hydrogen malate
- Lithium hydrogen malate
Comparison: Ammonium hydrogen malate is unique due to its specific ammonium ion, which imparts different solubility and reactivity characteristics compared to other similar compounds. For instance, potassium hydrogen malate and sodium hydrogen malate have different solubility profiles and are used in different applications based on their ionic properties.
This compound stands out for its versatility in both biological and industrial applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5972-71-4 |
|---|---|
Fórmula molecular |
C4H9NO5 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
Clave InChI |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
Números CAS relacionados |
20261-05-6 5972-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



